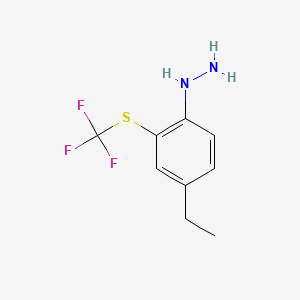
1,14-Diiodo-3,6,9,12-tetraoxatetradecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,14-Diiodo-3,6,9,12-tetraoxatetradecane is a chemical compound with the molecular formula C10H20I2O4. It is characterized by the presence of two iodine atoms and four oxygen atoms within its molecular structure. This compound is often used in various chemical reactions and has applications in different scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,14-Diiodo-3,6,9,12-tetraoxatetradecane typically involves the iodination of 3,6,9,12-tetraoxatetradecane. The reaction is carried out under controlled conditions to ensure the selective introduction of iodine atoms at the desired positions. The reaction conditions often include the use of iodine and a suitable solvent, such as dichloromethane, under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
化学反応の分析
Types of Reactions
1,14-Diiodo-3,6,9,12-tetraoxatetradecane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form 1,14-dihydroxy-3,6,9,12-tetraoxatetradecane using reducing agents like sodium borohydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like ethanol or methanol.
Reduction Reactions: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents. The reactions are performed under mild conditions to prevent over-reduction.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used. The reactions are conducted under controlled conditions to achieve selective oxidation.
Major Products Formed
Substitution Reactions: Products include 1,14-diamino-3,6,9,12-tetraoxatetradecane and other substituted derivatives.
Reduction Reactions: The major product is 1,14-dihydroxy-3,6,9,12-tetraoxatetradecane.
Oxidation Reactions: Oxidized derivatives, such as 1,14-dioxo-3,6,9,12-tetraoxatetradecane, are formed.
科学的研究の応用
1,14-Diiodo-3,6,9,12-tetraoxatetradecane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is utilized in the study of biological systems, particularly in the development of bioconjugates and probes for imaging and diagnostic purposes.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,14-Diiodo-3,6,9,12-tetraoxatetradecane involves its interaction with molecular targets through its iodine atoms and ether linkages. The iodine atoms can participate in halogen bonding, while the ether linkages provide flexibility and solubility in various solvents. These interactions enable the compound to act as a versatile reagent in chemical reactions and as a functional component in biological systems.
類似化合物との比較
Similar Compounds
1,14-Diamino-3,6,9,12-tetraoxatetradecane: This compound has amino groups instead of iodine atoms and is used in similar applications, particularly in bioconjugation and polymer chemistry.
3,6,9,12-Tetraoxatetradecane-1,14-diol: This compound has hydroxyl groups and is used in the synthesis of polymers and as a cross-linking agent.
Uniqueness
1,14-Diiodo-3,6,9,12-tetraoxatetradecane is unique due to the presence of iodine atoms, which impart distinct reactivity and properties compared to its analogs. The iodine atoms enhance its utility in halogen bonding and substitution reactions, making it a valuable reagent in synthetic chemistry and materials science.
特性
CAS番号 |
76871-59-5 |
|---|---|
分子式 |
C10H20I2O4 |
分子量 |
458.07 g/mol |
IUPAC名 |
1,2-bis[2-(2-iodoethoxy)ethoxy]ethane |
InChI |
InChI=1S/C10H20I2O4/c11-1-3-13-5-7-15-9-10-16-8-6-14-4-2-12/h1-10H2 |
InChIキー |
NXLQQELARJONOU-UHFFFAOYSA-N |
正規SMILES |
C(COCCOCCI)OCCOCCI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



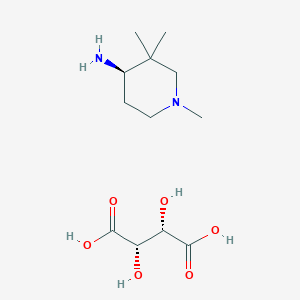
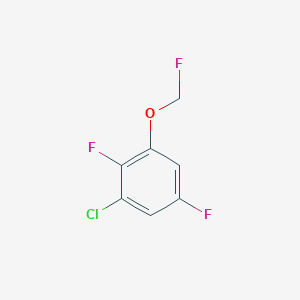


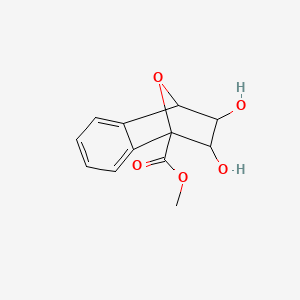
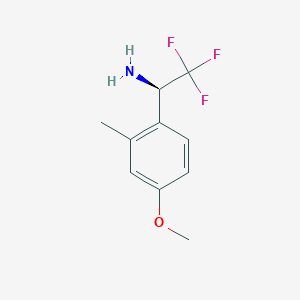
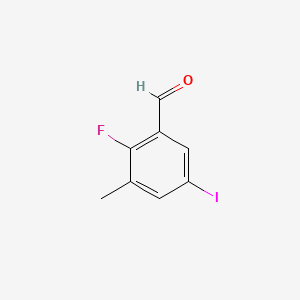
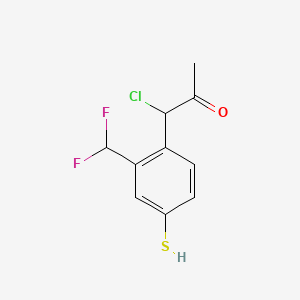
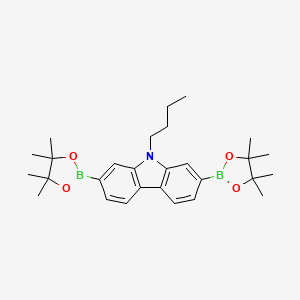
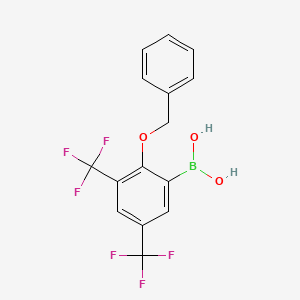
![2-O-ethyl 5-O-methyl 3-nitroimidazo[1,2-a]pyridine-2,5-dicarboxylate](/img/structure/B14038966.png)
